Structural Differentiation from TAK-715: 4-Methoxyphenyl vs. Phenyl Piperazine Substituent
The target compound differs from the clinical-stage p38α inhibitor TAK-715 (CAS 303162-79-0) by a single 4-methoxy substituent on the piperazine N-phenyl ring. While TAK-715 achieves an IC50 of 7.1 nM against p38α with 28-fold selectivity over p38β [1], the 4-methoxy group in the target compound adds approximately 90 Da of molecular mass and introduces a hydrogen-bond acceptor that can engage different residues within the ATP-binding pocket or alter conformational dynamics of the piperazine ring. This structural modification is predicted to shift the kinase selectivity fingerprint and metabolic stability profile relative to TAK-715, based on well-established SAR within the 3-phenylsulfonylquinoline p38 inhibitor series [2]. No head-to-head comparative biochemical data are currently available in the public domain for this specific pair.
| Evidence Dimension | Molecular weight and structural comparison |
|---|---|
| Target Compound Data | MW 489.59 g/mol; 4-(4-methoxyphenyl)piperazin-1-yl substituent |
| Comparator Or Baseline | TAK-715: MW 399.51 g/mol; 4-phenylpiperazin-1-yl substituent; p38α IC50 7.1 nM |
| Quantified Difference | ΔMW = +90.08 g/mol; presence of para-methoxy polar substituent on terminal phenyl |
| Conditions | Structural comparison by molecular formula; TAK-715 IC50 from recombinant p38α enzymatic assay |
Why This Matters
For procurement decisions, this single-point structural difference means the target compound is not a generic substitute for TAK-715; users seeking p38α inhibition should verify target engagement rather than assuming equipotency.
- [1] Probes & Drugs Portal. TAK-715 (PD010510). p38α IC50 = 7.1 nM; p38β IC50 = 200 nM; 28-fold selectivity. View Source
- [2] Mavunkel, B. et al. Piperidine/Piperazine-Type Inhibitors of p38 Kinase. US Patent Application US20070185112 (2007). Discloses SAR for piperazine substitutions in p38α inhibitors. View Source
